molecular formula C15H17ClN2O2 B564761 Climbazole-d4 CAS No. 1185117-79-6

Climbazole-d4

Cat. No. B564761
CAS RN: 1185117-79-6
M. Wt: 296.787
InChI Key: OWEGWHBOCFMBLP-UGWFXTGHSA-N
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Description

Climbazole-d4 is an internal standard for the quantification of climbazole . It’s an imidazole antifungal that inhibits the growth of C. albicans and various strains of M. pachydermatis .


Molecular Structure Analysis

The molecular formula of Climbazole-d4 is C15H13ClD4N2O2 . The formal name is 1-(4-chlorophenoxy-2,3,5,6-d4)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one .


Physical And Chemical Properties Analysis

Climbazole-d4 is a solid with a molecular weight of 296.78 g/mol . Its solubility is reported in chloroform and sparingly in methanol .

Scientific Research Applications

  • Transcriptional Response in Zebrafish : Climbazole exposure affects zebrafish embryos and larvae, notably down-regulating circadian rhythm- and steroidogenesis-related genes. It also impacts genes involved in inflammation, oxidative stress, oocyte maturation, and sexual differentiation. This suggests potential environmental risks of climbazole to aquatic organisms (Zhang et al., 2019).

  • Ecotoxicity Evaluation : Climbazole, an ingredient in antidandruff shampoo, can reach the environment via wastewater and is toxic to primary producers in aquatic and terrestrial ecosystems. Its ecotoxicity is similar to other demethylase inhibitor (DMI) fungicides (Richter et al., 2013).

  • Degradation by UV/Chlorine Process : The UV/chlorine process enhances the degradation of climbazole compared to UV photolysis and chlorination alone. This finding suggests a potential method for removing climbazole in water treatment processes (Cai et al., 2019).

  • Interaction with Freshwater Algae : Climbazole interacts with the freshwater microalgae Scenedesmus obliquus, affecting its growth and chlorophyll content. The algae can significantly remove climbazole from the environment, highlighting its potential role in treating climbazole contamination (Pan et al., 2018).

  • Oxidative Stress and Sex Hormone Imbalance in Zebrafish : Chronic exposure to climbazole induces oxidative stress and disrupts sex hormone balance in male zebrafish, affecting reproductive function. This study contributes to understanding the reproductive toxicity of climbazole to aquatic organisms (Liao et al., 2021).

  • Fate Modeling and Risk Assessment : A multimedia fugacity model was used to assess the environmental fate of climbazole in China. The study found high concentrations in certain river basins, indicating potential environmental risks (Zhang et al., 2015).

  • Genotoxicity Evaluation : Climbazole's genotoxicity was assessed, and it was found to be generally non-genotoxic, aligning with other azole antifungals. This supports its safety for human use (Pérez-Rivera et al., 2009).

  • Solid Phase Extraction Method : A study developed a method for efficiently extracting climbazole from environmental water samples, demonstrating its application in monitoring water quality (Sun et al., 2019).

Mechanism of Action

Target of Action

Climbazole-d4 is the deuterium labeled version of Climbazole . Climbazole is a topical antifungal agent commonly used in the treatment of human fungal skin infections such as dandruff, seborrhoeic dermatitis, and eczema . It has shown a high in vitro and in vivo efficacy against Malassezia spp. , which appear to play an important role in the pathogenesis of dandruff . Therefore, the primary target of Climbazole-d4 is likely to be the same.

Mode of Action

Climbazole is known to inhibit the growth of Malassezia spp. , which are yeast-like fungi. The inhibition of these fungi helps in the treatment of dandruff and other related conditions.

Biochemical Pathways

Climbazole, the parent compound, is known to be a potent inducer ofrat hepatic cytochrome P450 . Cytochrome P450 enzymes play a crucial role in the metabolism of various substances, including drugs and toxins. Therefore, Climbazole-d4 might also influence these enzymes and related biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of a drug can be influenced by the presence of deuterium . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Therefore, Climbazole-d4 might have different ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to Climbazole.

Result of Action

The result of Climbazole-d4 action would be the inhibition of the growth of Malassezia spp. . This would lead to a reduction in the symptoms of conditions like dandruff, seborrhoeic dermatitis, and eczema.

Safety and Hazards

Climbazole-d4 may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

properties

IUPAC Name

1-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-15(2,3)13(19)14(18-9-8-17-10-18)20-12-6-4-11(16)5-7-12/h4-10,14H,1-3H3/i4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEGWHBOCFMBLP-UGWFXTGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OC(C(=O)C(C)(C)C)N2C=CN=C2)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675772
Record name 1-{[4-Chloro(~2~H_4_)phenyl]oxy}-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185117-79-6
Record name 1-{[4-Chloro(~2~H_4_)phenyl]oxy}-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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